(4-Bromo-5-chloro-2-fluorophenyl)methanol
Description
Structural Features and Synthetic Utility Context
The molecular architecture of (4-Bromo-5-chloro-2-fluorophenyl)methanol is distinguished by a benzene (B151609) ring substituted with a bromomethyl group and three different halogen atoms: bromine, chlorine, and fluorine. This polysubstituted pattern offers a rich platform for a diverse range of chemical transformations.
The hydroxyl group of the methanol (B129727) moiety can undergo typical reactions of primary alcohols, such as oxidation to form the corresponding aldehyde or carboxylic acid, and esterification. The halogen atoms on the aromatic ring, each with its characteristic reactivity, open avenues for various cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The differential reactivity of the C-Br, C-Cl, and C-F bonds can allow for selective and sequential modifications, a highly desirable feature in multi-step syntheses.
Below is a table summarizing the key structural and chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1601858-71-2 |
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| MDL Number | MFCD27995578 |
Relevance as a Halogenated Benzyl (B1604629) Alcohol Intermediate in Chemical Research
Halogenated benzyl alcohols are a well-established class of intermediates in organic synthesis. The presence of halogens can significantly influence the reactivity of the benzyl alcohol and provide handles for further functionalization. These compounds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its structural similarity to other halogenated phenylmethanols suggests its potential utility in similar applications. For instance, related bromo-chlorophenyl derivatives are known to be key intermediates in the synthesis of drugs like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes. google.comgoogle.com The strategic placement of halogens in these intermediates is crucial for the final biological activity of the target molecules.
The synthetic versatility of compounds like this compound lies in their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes them valuable starting materials for the construction of complex and highly substituted aromatic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChI Key |
JHWWXJQJRGMILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Chloro 2 Fluorophenyl Methanol
Precursor Identification and Design Strategies
The design of a viable synthesis hinges on the accessibility of key precursors. Two primary retrosynthetic disconnections lead to either halogenated benzoic acid derivatives or halogenated benzyl (B1604629) halides as the penultimate intermediates.
A common and reliable route to benzylic alcohols proceeds via the corresponding benzoic acid. The primary precursor for this pathway is 4-bromo-5-chloro-2-fluorobenzoic acid. The synthesis of this intermediate can be envisioned starting from a less complex substituted toluene (B28343), such as 4-chloro-2-fluorotoluene.
The synthesis would involve a regioselective bromination of the toluene derivative to install the bromine atom at the correct position, yielding 4-bromo-5-chloro-2-fluorotoluene. The directing effects of the existing chloro and fluoro substituents guide the position of the incoming bromine. Subsequently, the methyl group of the toluene derivative is oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, the oxidation of substituted toluenes to benzoic acids can be accomplished with potassium permanganate (B83412) (KMnO₄) or chromic acid. guidechem.com This multi-step process provides the 4-bromo-5-chloro-2-fluorobenzoic acid precursor, which is commercially available.
Table 1: Example Synthesis of a Halogenated Benzoic Acid Precursor
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | 4-chloro-2-fluorotoluene | Br₂, FeBr₃ (or NBS) | 4-bromo-5-chloro-2-fluorotoluene | Aromatic Bromination |
An alternative strategy employs a halogenated benzyl halide, such as 4-bromo-5-chloro-2-fluorobenzyl bromide, as the immediate precursor. This approach begins with the corresponding substituted toluene, 4-bromo-5-chloro-2-fluorotoluene. nih.gov
The synthesis of the benzyl bromide is achieved through a free-radical halogenation of the methyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. google.com Once the 4-bromo-5-chloro-2-fluorobenzyl bromide is obtained, it can be converted to the target alcohol via a nucleophilic substitution reaction. google.com Hydrolysis of the benzyl bromide, for example, by reaction with an aqueous solution of a hydroxide (B78521) salt (e.g., NaOH) or simply with water under appropriate conditions, proceeds via an Sₙ1 or Sₙ2 mechanism to replace the bromine atom with a hydroxyl group, yielding (4-Bromo-5-chloro-2-fluorophenyl)methanol.
Reductive Approaches to the Benzylic Alcohol Moiety
The most direct methods for synthesizing this compound involve the reduction of a carbonyl group at the benzylic position. The choice of starting material—aldehyde, carboxylic acid, or ester—determines the necessary reducing agent.
The reduction of 4-bromo-5-chloro-2-fluorobenzaldehyde (B2531836) is a straightforward method to obtain the target alcohol. geno-chem.com This transformation is readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The reaction is typically rapid and high-yielding.
Alternatively, the carboxylic acid precursor, 4-bromo-5-chloro-2-fluorobenzoic acid, can be reduced. abacipharma.comaobchem.com Due to the lower reactivity of carboxylic acids, a more powerful reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is commonly used for this purpose. For operational simplicity, the carboxylic acid is often first converted to its corresponding ester (e.g., methyl or ethyl ester), which can then be reduced with LiAlH₄ or, in some cases, with an excess of NaBH₄ under specific conditions.
Table 2: Common Hydride Reductions for Benzylic Alcohol Synthesis
| Precursor | Reducing Agent | Typical Solvent | Product |
|---|---|---|---|
| 4-bromo-5-chloro-2-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol / Ethanol | This compound |
| 4-bromo-5-chloro-2-fluorobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |
Beyond the common hydride reagents, other reductive methods can be applied. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are highly effective for the direct reduction of carboxylic acids to alcohols. This reagent offers a milder alternative to LiAlH₄ and exhibits excellent functional group tolerance.
Catalytic hydrogenation is another potential method, particularly for the reduction of the aldehyde precursor. This process typically involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). However, a significant drawback of this method for halogenated compounds is the potential for competitive hydrodehalogenation, where the C-Br or C-Cl bonds are also reduced, leading to undesired byproducts. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.
Organometallic Coupling Approaches to the Aromatic Core
Advanced synthetic strategies allow for the construction of the tetrasubstituted aromatic core using organometallic reactions. These methods offer high regioselectivity and can be used to build the molecule from simpler, readily available building blocks.
A plausible and powerful approach is Directed ortho Metalation (DoM). organic-chemistry.orgchem-station.com In this strategy, a directing group on the aromatic ring guides a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to deprotonate a specific ortho position. The fluorine atom is known to be a moderate ortho-directing group. organic-chemistry.org For instance, starting with 1-bromo-4-chloro-2-fluorobenzene, the fluorine atom could direct lithiation to the C3 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a suitable electrophile to introduce the final substituent. Reaction with formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) would introduce the hydroxymethyl group directly, yielding the target compound.
Another sophisticated organometallic approach involves halogen-metal exchange. A suitable precursor for this route is 4-bromo-2-chloro-5-fluoroiodobenzene. nih.gov The carbon-iodine bond is significantly more reactive towards organolithium reagents than the carbon-bromine or carbon-chlorine bonds. Therefore, treating this iodo-compound with an organolithium reagent like n-butyllithium at low temperature would selectively perform a lithium-iodine exchange. This generates a specific aryllithium species, which can then be trapped with formaldehyde to afford this compound with high regiochemical control.
Regioselective Functionalization Techniques
The key challenge in synthesizing this compound lies in the regioselective introduction of the bromo, chloro, and fluoro substituents onto the phenyl ring to achieve the desired 1,2,4,5-substitution pattern. A common strategy involves the sequential halogenation of a suitable precursor, where the directing effects of the existing substituents guide the position of the incoming electrophiles.
A plausible synthetic route commences with a commercially available substituted toluene derivative, which is then functionalized in a stepwise manner. For instance, starting with 2-fluoro-4-chlorotoluene, the fluorine and chlorine atoms would direct the subsequent bromination. The final step to introduce the hydroxymethyl group would involve the conversion of the methyl group.
Alternatively, a strategy starting from a fluorinated aromatic compound can be employed. For example, the synthesis of related compounds such as 3-bromo-4-fluorobenzaldehyde (B1265969) has been achieved through the direct bromination of 4-fluorobenzaldehyde. In a similar vein, the synthesis of this compound could potentially start from a precursor like 2-fluoro-5-chlorobenzaldehyde. The regioselectivity of the subsequent bromination would be a critical step. Copper-catalyzed halogenation reactions have been shown to be effective for the regioselective chlorination and bromination of arenes. rsc.org
The synthesis of the precursor, 4-bromo-5-chloro-2-fluorobenzoic acid, is another viable pathway. This could be achieved through the oxidation of the corresponding toluene derivative or through a series of halogenation and functional group interconversions on a simpler aromatic starting material. For example, methods for the synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene by oxidation with potassium permanganate have been reported. guidechem.com A similar approach could be adapted for the synthesis of the target molecule's precursor.
Optimization of Reaction Conditions and Yields
The final step in the synthesis of this compound typically involves the reduction of the corresponding aldehyde, 4-bromo-5-chloro-2-fluorobenzaldehyde, or carboxylic acid, 4-bromo-5-chloro-2-fluorobenzoic acid. The optimization of reaction conditions for this reduction is crucial for achieving high yields and purity.
The reduction of benzaldehydes to benzyl alcohols is a well-established transformation, with sodium borohydride (NaBH₄) being a commonly used reducing agent due to its mildness and selectivity. The efficiency of this reduction can be influenced by several factors, including the solvent, temperature, and the presence of additives. To improve yields and selectivity, various modified sodium borohydride systems have been developed. For instance, the use of NaBH₄ in combination with sodium oxalate (B1200264) (Na₂C₂O₄) in water has been shown to be an efficient system for the selective reduction of aldehydes.
The table below summarizes the optimization of reaction conditions for the reduction of a model substrate, benzaldehyde, to benzyl alcohol using a NaBH₄/Na₂C₂O₄/H₂O system. These conditions can be adapted and optimized for the reduction of 4-bromo-5-chloro-2-fluorobenzaldehyde.
| Entry | Molar Ratio (Substrate:NaBH₄:Na₂C₂O₄) | Solvent | Time (min) | Yield (%) |
| 1 | 1:1:1 | Water | 120 | 60 |
| 2 | 1:1:2 | Water | 100 | 75 |
| 3 | 1:1.5:2 | Water | 90 | 85 |
| 4 | 1:1.5:3 | Water | 80 | 95 |
| 5 | 1:2:3 | Water | 80 | 95 |
Another approach for optimizing the reduction involves the use of ultrasonic irradiation. The ultrasound-assisted reduction of aldehydes with sodium borohydride has been reported to proceed in high yields with shorter reaction times, often without the need for a solvent.
Catalytic Systems in the Synthesis of this compound
Catalytic methods offer an alternative and often more efficient route for the reduction of the carbonyl precursor to this compound. Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes and ketones.
Various catalytic systems have been developed for the selective hydrogenation of benzaldehydes to benzyl alcohols. These systems typically involve a transition metal catalyst, such as palladium, platinum, or ruthenium, supported on a high-surface-area material like activated carbon.
The choice of catalyst and reaction conditions can significantly impact the selectivity and yield of the desired benzyl alcohol. For example, bimetallic nanoparticles, such as Pd/Ni, have been shown to be highly chemoselective catalysts for the hydrogenation of active benzaldehydes to their corresponding benzyl alcohols, effectively inhibiting the over-reduction to toluene. The table below presents a comparison of different catalytic systems for the hydrogenation of benzaldehyde.
| Catalyst | Support | Hydrogen Source | Temperature (°C) | Pressure (atm) | Selectivity for Benzyl Alcohol (%) |
| Palladium | Mayenite | H₂ | 120 | 8 | High |
| Co-Ni | Al₂O₃ | H₂ | 80 | - | High |
| Copper | Mg-Al Hydrotalcite | - | - | - | 93 |
| Au-Pd bimetallic clusters | - | O₂ (for oxidation) | - | - | High (for aldehyde from alcohol) |
While the above data pertains to the hydrogenation of benzaldehyde, these catalytic systems can be adapted for the synthesis of this compound from its aldehyde precursor. The presence of halogen substituents on the aromatic ring may require careful optimization of the catalyst and reaction conditions to avoid dehalogenation side reactions.
Chemical Reactivity and Transformations of 4 Bromo 5 Chloro 2 Fluorophenyl Methanol
Reactions at the Hydroxyl Group
The benzylic hydroxyl group (-CH₂OH) is a versatile functional handle that participates in a variety of reactions typical of primary alcohols, including oxidation, etherification, esterification, and substitution.
The primary alcohol moiety of (4-Bromo-5-chloro-2-fluorophenyl)methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents can be employed to achieve the partial oxidation to 4-bromo-5-chloro-2-fluorobenzaldehyde (B2531836). This transformation is a common synthetic step, and the resulting aldehyde is a known compound. thermofisher.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the benzylic carbon all the way to the carboxylic acid, yielding 4-bromo-5-chloro-2-fluorobenzoic acid. The presence of multiple electron-withdrawing halogen atoms on the aromatic ring can influence the reaction kinetics but does not prevent these standard transformations.
| Starting Material | Product | Typical Reagents | Oxidation State Change |
|---|---|---|---|
| This compound | 4-Bromo-5-chloro-2-fluorobenzaldehyde | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | Alcohol to Aldehyde |
| This compound | 4-Bromo-5-chloro-2-fluorobenzoic acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | Alcohol to Carboxylic Acid |
The hydroxyl group can readily undergo etherification and esterification reactions. Ether derivatives can be synthesized through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Ester formation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. The use of more reactive acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) allows for esterification under milder conditions. These reactions are fundamental transformations for protecting the hydroxyl group or for synthesizing molecules with specific properties.
The benzylic hydroxyl group can be substituted by a halogen atom to form the corresponding benzyl (B1604629) halide. This transformation is crucial for subsequent nucleophilic substitution or organometallic reactions. Standard reagents can be used for this purpose, such as thionyl chloride (SOCl₂) for the synthesis of (4-bromo-5-chloro-2-fluorophenyl)methyl chloride and phosphorus tribromide (PBr₃) for the corresponding bromide. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, facilitated by the stability of the intermediate benzylic carbocation. khanacademy.org
An analogous transformation involves the free-radical halogenation of the corresponding toluene (B28343) derivative (1-bromo-2-chloro-4-fluoro-5-methylbenzene). For instance, reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can selectively introduce a bromine atom at the benzylic position. google.commasterorganicchemistry.com
Reactions Involving the Halogenated Aromatic Ring
The aromatic ring of this compound possesses three different halogen substituents, offering opportunities for selective functionalization, primarily through cross-coupling reactions.
The differential reactivity of the carbon-halogen bonds is a key feature for selective synthesis. In palladium-catalyzed cross-coupling reactions, the reactivity order of carbon-halogen bonds is generally C-I > C-Br > C-Cl >> C-F. beilstein-journals.orgnih.gov This hierarchy allows for highly selective transformations at the bromine atom while leaving the chlorine and fluorine atoms untouched.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgarkat-usa.orgmdpi.com For this compound, a Suzuki coupling with an arylboronic acid would be expected to occur exclusively at the C-Br bond position under standard conditions. This provides a reliable method for synthesizing biaryl structures.
| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF/Water | (4-Aryl-5-chloro-2-fluorophenyl)methanol |
Similarly, in other cross-coupling reactions like the Kumada coupling (using a Grignard reagent) and the Hiyama coupling (using an organosilicon compound), the greater reactivity of the C-Br bond over the C-Cl bond would direct the reaction to the 4-position of the aromatic ring.
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov The C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group. SₙAr reactions at a C-F bond typically require strong activation from electron-withdrawing groups positioned ortho or para to the fluorine atom.
In this compound, the fluorine atom is situated ortho to a chlorine atom and meta to a bromine atom. While halogens are inductively electron-withdrawing, they also exert a lone-pair donating resonance effect. The absence of a strongly electron-withdrawing group like a nitro group (-NO₂) in the ortho or para position deactivates the ring towards SₙAr at the fluorine position. Consequently, displacing the fluorine atom via nucleophilic aromatic substitution is challenging and would require harsh reaction conditions, making it a much less favorable pathway compared to the cross-coupling reactions at the C-Br bond.
Directed Ortho Metalation Strategies on the Aromatic Ring
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.org In the case of this compound, the hydroxyl group can be converted to its corresponding lithium alkoxide in situ by treatment with an organolithium base. This alkoxide is a potent DMG.
The regiochemical outcome of the DoM reaction on this substrate is determined by the cumulative directing influence of the lithium alkoxide and the three halogen substituents. The established hierarchy of directing ability for relevant groups is generally OCH₂Li > F > Cl > Br. The lithium alkoxide group (-CH₂OLi) strongly directs metalation to the C3 position. The fluorine atom at C2 also directs to C3 but is weaker than the alkoxide. The chloro and bromo substituents have weaker directing effects.
Given this hierarchy, the primary site of lithiation is predicted to be the C3 position, which is ortho to the powerful alkoxide directing group and also activated by the C2-fluoro substituent. Deprotonation at C6 is less likely due to the weaker directing ability of the C5-chloro group and potential steric hindrance.
| Position | Directing Groups | Predicted Outcome | Rationale |
|---|---|---|---|
| C3 | -CH₂OLi (ortho), -F (ortho) | Major Product | Strongest directing group (-CH₂OLi) and activation by the fluoro group. |
| C6 | -Cl (ortho) | Minor or No Product | Weaker directing ability of chlorine compared to the alkoxide and fluorine. |
The resulting aryllithium intermediate at the C3 position can then be quenched with a variety of electrophiles to introduce new functional groups, yielding contiguously substituted aromatic compounds.
Mechanistic Investigations of Key Transformations
The transformations of this compound involve several fundamental reaction mechanisms, primarily centered on the reactivity of the benzylic alcohol and the aromatic C-X bonds.
Oxidation to Aldehyde: The oxidation of the primary alcohol to the corresponding aldehyde, (4-bromo-5-chloro-2-fluorophenyl)carbaldehyde, is a common transformation. This reaction typically proceeds via mechanisms dependent on the chosen oxidant. For instance, with a chromium-based reagent like pyridinium chlorochromate (PCC), the reaction likely involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted E2 elimination of the C-H proton adjacent to the oxygen, leading to the formation of the aldehyde and a reduced chromium species.
Nucleophilic Substitution: The benzylic hydroxyl group can be converted into a good leaving group (e.g., by protonation in acidic media to form an oxonium ion or by conversion to a sulfonate ester). Subsequently, it can undergo nucleophilic substitution (SN1 or SN2) reactions. Given the primary nature of the alcohol, an SN2 mechanism is generally favored with good nucleophiles. However, the potential for carbocation stabilization by the aromatic ring could allow for an SN1 pathway under certain conditions, although this may be disfavored by the electron-withdrawing nature of the halogen substituents.
Grignard-type Reactions: While the alcohol itself is acidic and would quench a Grignard reagent, it can be used as a precursor. For instance, conversion of the alcohol to the corresponding benzyl halide would create an electrophile suitable for reaction with Grignard reagents. Alternatively, transition-metal catalysis can enable the direct coupling of benzyl alcohols with Grignard reagents through the activation of the C-O bond. acs.org These reactions often proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
Chemoselectivity and Regioselectivity in Reactions of this compound
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical consideration in the chemistry of this molecule. nih.gov The substrate possesses four distinct functional sites: a primary alcohol and C-F, C-Cl, and C-Br bonds on the aromatic ring.
Reactions at the Hydroxyl Group: Many reagents will selectively target the alcohol. Standard esterification, etherification, or oxidation reactions can typically be performed without affecting the carbon-halogen bonds, provided that neutral or mildly acidic/basic conditions are employed.
Reactions at Carbon-Halogen Bonds: The different carbon-halogen bonds exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The reactivity order for oxidative addition to a low-valent metal catalyst (like Pd(0)) is generally C-Br > C-Cl >> C-F. This differential reactivity allows for selective functionalization. For example, a Suzuki coupling reaction can be performed selectively at the C-Br bond while leaving the C-Cl and C-F bonds intact by careful choice of catalyst, ligands, and reaction conditions. Subsequent modification at the C-Cl position would require more forcing conditions. The C-F bond is generally the most inert to these types of reactions.
| Reaction Type | Target Bond | Typical Conditions | Expected Outcome |
|---|---|---|---|
| Suzuki Coupling | C-Br | Pd(PPh₃)₄, K₂CO₃, 80 °C | Selective coupling at the C4 position. |
| Suzuki Coupling | C-Cl | Pd₂(dba)₃, SPhos, K₃PO₄, 110 °C | Coupling at the C5 position (requires more active catalyst and harsher conditions). |
| Buchwald-Hartwig Amination | C-Br | Pd(OAc)₂, BINAP, NaOt-Bu, 90 °C | Selective amination at the C4 position. |
This predictable hierarchy of reactivity enables a stepwise and controlled approach to the synthesis of highly functionalized derivatives from the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Chloro 2 Fluorophenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For (4-Bromo-5-chloro-2-fluorophenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by two-dimensional techniques, would provide unambiguous structural confirmation.
¹H NMR Spectral Analysis of Aromatic and Benzylic Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and benzylic protons. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. Due to the presence of three different halogen substituents and a hydroxymethyl group, these protons are in distinct chemical environments.
The proton ortho to the fluorine atom and meta to the bromine and chlorine atoms would likely appear at a different chemical shift than the proton ortho to the bromine atom and meta to the fluorine and chlorine atoms. The benzylic protons of the -CH₂OH group are expected to appear as a singlet, or potentially a doublet if there is coupling to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton itself would likely present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 7.8 | Doublet |
| Aromatic H | 7.0 - 7.8 | Doublet |
| Benzylic CH₂ | 4.5 - 5.0 | Singlet/Doublet |
¹³C NMR Chemical Shifts and Coupling Patterns
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegativity and resonance effects of the substituents (Br, Cl, F, CH₂OH). The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons adjacent to the fluorine will show smaller two-bond couplings (²JC-F). The chemical shifts of the carbons bonded to bromine and chlorine will also be significantly affected. The benzylic carbon of the -CH₂OH group is anticipated to resonate in the range of 60-70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-F | 155 - 165 (with large ¹JC-F) |
| C-Br | 110 - 120 |
| C-Cl | 125 - 135 |
| C-CH₂OH | 130 - 140 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 115 - 130 |
¹⁹F NMR for Fluorine Environment Elucidation
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the nature and position of the other substituents on the aromatic ring. The signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons. The magnitude of these coupling constants provides further structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR techniques are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the aromatic CH and benzylic CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern by showing correlations from the benzylic protons to the aromatic carbons, and from the aromatic protons to neighboring carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the primary alcohol would likely appear in the 1000-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will give rise to bands in the 1450-1600 cm⁻¹ region. The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹. libretexts.orgvscht.czorgchemboulder.comudel.edulibretexts.orgspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the benzene ring would be particularly prominent. Raman spectroscopy is generally less sensitive to polar functional groups like O-H, but provides excellent information about the carbon skeleton and C-halogen bonds. aip.orgaip.orglibretexts.orgresearchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch | 1000-1050 | Moderate |
| C-F Stretch | 1100-1200 | Moderate |
| C-Cl Stretch | 700-800 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom to form a stable benzylic cation, and the loss of the hydroxyl group. Alpha-cleavage, leading to the loss of the CH₂OH group, is also a possibility. The fragmentation would also likely involve the loss of halogen atoms. miamioh.eduyoutube.comlibretexts.orglibretexts.orgslideshare.netyoutube.comwhitman.edu
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-OH]⁺ | Loss of a hydroxyl radical |
| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| [M-Br]⁺ | Loss of a bromine atom |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
No publicly accessible crystallographic data from single-crystal X-ray diffraction studies for this compound could be identified. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. The absence of such data means that the exact solid-state conformation and packing of this molecule have not been experimentally determined or published.
Circular Dichroism Spectroscopy (if Chiral Derivatives are Synthesized)
Information regarding the synthesis of chiral derivatives of this compound is not available. Consequently, no studies utilizing circular dichroism (CD) spectroscopy have been reported for this compound or its potential chiral analogues. CD spectroscopy is a vital tool for investigating the stereochemical properties of chiral molecules, providing insight into their absolute configuration and conformational features in solution. Without the synthesis of chiral variants, the application of this technique is not relevant.
A summary of the unavailable data is presented in the tables below.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | Data Not Available |
| Volume | Data Not Available |
| Z | Data Not Available |
| Density (calculated) | Data Not Available |
| R-factor | Data Not Available |
| Key Bond Lengths | Data Not Available |
| Key Bond Angles | Data Not Available |
Table 2: Circular Dichroism Data for Chiral Derivatives of this compound
| Chiral Derivative | Solvent | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|
Computational and Theoretical Chemistry Studies of 4 Bromo 5 Chloro 2 Fluorophenyl Methanol
Electronic Structure Calculations (e.g., DFT)
Frontier Molecular Orbital Analysis
This analysis identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. Without specific studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for (4-bromo-5-chloro-2-fluorophenyl)methanol remain uncharacterized.
Charge Distribution and Electrostatic Potential Maps
These calculations would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. An electrostatic potential map would visually represent the sites most susceptible to electrophilic or nucleophilic attack. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group suggests a complex and interesting charge distribution, but specific data and maps have not been published.
Conformational Analysis and Energy Landscapes
The rotation around the C-C bond connecting the phenyl ring and the methanol (B129727) group allows for different spatial arrangements or conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other reactants. At present, the specific energy landscape of this compound has not been computationally modeled.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This would involve mapping out the energy profile of a reaction, identifying transition states, and calculating activation energies. Such studies could provide insights into its synthesis or degradation pathways, but no such reaction modeling has been reported.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are frequently used to predict spectroscopic data like NMR chemical shifts. mdpi.comresearchgate.net These predictions can aid in the structural elucidation of new compounds and the interpretation of experimental spectra. While general methodologies for predicting NMR spectra are well-established, a specific computational study predicting the 1H and 13C NMR chemical shifts for this compound is not available in the surveyed literature.
Intermolecular Interactions and Crystal Packing Predictions
Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure and melting point. Computational predictions can model these intermolecular forces, which would include hydrogen bonding from the hydroxyl group and halogen bonding. However, specific computational predictions of the crystal packing of this compound have not been found.
Role of 4 Bromo 5 Chloro 2 Fluorophenyl Methanol As a Synthetic Intermediate in Advanced Research
Building Block for Polyhalogenated Aromatic Systems
The densely functionalized aromatic ring of (4-bromo-5-chloro-2-fluorophenyl)methanol serves as a core scaffold for constructing more complex polyhalogenated aromatic systems. The differential reactivity of the C-Br, C-Cl, and C-F bonds, as well as the benzylic alcohol, allows for a range of chemical transformations. Bromo-organic compounds are widely used in organic synthesis for various transformations, including bromination, cohalogenation, oxidation, and cyclization reactions. nih.gov
The bromine atom, in particular, is a versatile handle for carbon-carbon bond formation through cross-coupling reactions such as Suzuki, Stille, or Heck reactions. This allows for the introduction of diverse aryl, alkyl, or vinyl substituents. The following table illustrates the general utility of related brominated aromatic compounds in cross-coupling reactions.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Arylalkyne |
This table represents common reactions for aryl bromides and is intended to illustrate the potential reactivity of the bromo-substituent in this compound.
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another point of diversification for building complex molecular architectures.
Precursor to Heterocyclic Compounds
Halogenated aromatic compounds are pivotal intermediates in the synthesis of heterocyclic systems. researchgate.net The strategic placement of halogen atoms and a reactive side chain in this compound makes it a candidate for constructing various heterocyclic frameworks. For instance, the benzylic alcohol can be converted to a leaving group, followed by intramolecular cyclization with a suitably positioned nucleophile to form fused ring systems.
While direct examples involving this compound are not extensively documented, the synthesis of other halogenated heterocyclic compounds provides a blueprint for its potential applications. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is a key intermediate in the synthesis of various pyrimidine (B1678525) derivatives. atlantis-press.com This highlights how a brominated phenyl group can be incorporated into a heterocyclic core.
The synthesis of fused heterocycles can often be achieved through intramolecular O- or N-arylation from precursors like 2'-bromo-biphenyl-2-methanol derivatives. rsc.org This suggests a pathway where the bromo-substituent of this compound could participate in cyclization reactions to form dibenzofuran (B1670420) or related heterocyclic structures.
Scaffold for Diverse Molecular Architectures
The combination of a stable, substituted aromatic ring and a modifiable benzylic alcohol makes this compound a useful scaffold for creating libraries of compounds with diverse molecular architectures. The sequential and selective manipulation of its functional groups can lead to a wide array of derivatives.
The general synthetic utility of halogenated benzyl (B1604629) alcohols is well-established in organic synthesis. For instance, (4-bromo-2-chlorophenyl)methanol (B599020) is noted for its use in organic synthesis and pharmaceutical research, where the halogen substituents enhance its reactivity. The additional fluorine atom in this compound would further modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of the resulting molecules.
Synthesis of Complex Pharmaceutical Research Intermediates (excluding clinical data and applications)
The structural motif of a halogenated phenyl ring is present in numerous pharmaceutical compounds and research candidates. The specific substitution pattern of this compound could be of interest in medicinal chemistry for the synthesis of complex intermediates. For example, compounds containing a 3-chloro-2-fluorophenyl group have been investigated as potent inhibitors of the murine double minute 2 (MDM2) protein. acs.org
While not directly involving the title compound, the synthesis of key intermediates for drugs like Empagliflozin utilizes a (5-bromo-2-chlorophenyl)methyl moiety, showcasing the importance of such halogenated benzyl structures in the synthesis of complex pharmaceutical agents. google.com Similarly, related compounds like (5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol are listed as intermediates in the synthesis of Dapagliflozin. pharmaffiliates.com
The following table lists some related halogenated phenyl compounds and their roles as pharmaceutical intermediates.
Table 2: Examples of Related Halogenated Phenyl Intermediates in Pharmaceutical Synthesis
| Intermediate | Associated Pharmaceutical Research Area |
|---|---|
| (5-Bromo-2-chlorophenyl)methanol derivatives | SGLT2 inhibitors |
| (4-Chloro-2-fluorophenyl)boronic acid | ALK2 inhibitors nih.govacs.org |
Preparation of Advanced Materials Precursors
Polyhalogenated aromatic compounds are also used as precursors for advanced materials, such as polymers, liquid crystals, and organic electronics. The presence of multiple halogens can impart desirable properties like flame retardancy, thermal stability, and specific electronic characteristics.
The synthetic versatility of bromo-organic compounds allows for their incorporation into larger molecular systems. nih.gov The this compound moiety could be integrated into polymer backbones or as side chains to modify the properties of the resulting materials. The potential for this compound to be used in the synthesis of precursors for organic light-emitting diodes (OLEDs) or other organic electronic materials exists, given that substituted aromatic compounds are fundamental components in this field.
Derivatization Strategies from 4 Bromo 5 Chloro 2 Fluorophenyl Methanol
Synthesis of Novel Halogenated Benzyl (B1604629) Ethers and Esters
The primary alcohol functionality of (4-Bromo-5-chloro-2-fluorophenyl)methanol is a prime site for the formation of ethers and esters, common moieties in medicinal chemistry and materials science.
Benzyl Ethers: The synthesis of benzyl ethers can be achieved through several methods. The Williamson ether synthesis, a classical approach, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. britannica.com More contemporary methods include iron-catalyzed etherification reactions. For instance, iron(III) chloride hexahydrate can catalyze the symmetrical etherification of benzyl alcohols. nih.gov For the synthesis of unsymmetrical ethers, a combination of an iron(II) source and a suitable ligand can facilitate the cross-etherification of two different alcohols. nih.govrsc.org Reductive etherification of aldehydes with alcohols also presents a viable route to unsymmetrical ethers. researchgate.net
Benzyl Esters: Esterification of this compound can be accomplished through various established protocols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a fundamental method. britannica.comlibretexts.org For more reactive and efficient ester formation, the alcohol can be treated with acyl chlorides or acid anhydrides. libretexts.org Additionally, metal-free oxidative esterification of alcohols using oxygen as the oxidant has been reported, offering a greener alternative. nih.gov
Below is a table of representative etherification and esterification reactions that could be adapted for this compound, based on studies with other benzyl alcohols.
| Starting Alcohol | Reagent(s) | Product Type | Catalyst/Conditions | Reference |
| Benzyl Alcohol | Benzyl Alcohol | Symmetrical Ether | FeCl3·6H2O, Propylene Carbonate | nih.gov |
| Secondary Benzyl Alcohol | Aliphatic Alcohol | Unsymmetrical Ether | Alkoxyhydrosilane | rsc.org |
| Benzyl Alcohol | Carboxylic Acid | Ester | Acid Catalyst (e.g., H2SO4) | britannica.comlibretexts.org |
| Benzyl Alcohol | Acyl Chloride | Ester | Room Temperature | libretexts.org |
| Benzyl Alcohol | Ethanol | Ethyl Ester | Ionic Liquid, O2 | nih.gov |
Preparation of Substituted Benzylamines
Substituted benzylamines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The direct conversion of benzyl alcohols to benzylamines represents an atom-economical approach. This transformation is often achieved through a "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde, which then reacts with an amine to form an imine, followed by reduction to the target amine. acs.org This process can be catalyzed by various transition metals, including nickel and iron. acs.orgnih.govacs.org Commercially available heterogeneous nickel catalysts have been shown to be effective for the formation of primary benzylamines using aqueous ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source. nih.gov
The following table summarizes catalytic systems used for the amination of benzyl alcohols.
| Starting Alcohol | Amine Source | Product Type | Catalyst/Conditions | Reference |
| Benzyl Alcohols | Aqueous Ammonia | Primary Benzylamine | Heterogeneous Ni catalysts | nih.govacs.org |
| Benzyl Alcohols | Simpler Amines | Secondary/Tertiary Benzylamines | Homogeneous Iron Complex | acs.org |
| Benzyl Alcohol Derivatives | Benzylamine | Secondary Amines | Magnetic Nanocatalyst Fe3O4@SiO2@CS@EDTA-Cu | irjmets.com |
Generation of Analogues with Modified Aromatic Substitution Patterns
The existing bromo, chloro, and fluoro substituents on the aromatic ring of this compound influence its electronic properties and provide handles for further functionalization, primarily through electrophilic aromatic substitution (EAS). msu.edu The interplay of the activating hydroxylmethyl group and the deactivating but ortho-, para-directing halogens will determine the regioselectivity of subsequent substitutions. libretexts.orgmasterorganicchemistry.com Common EAS reactions that could be employed include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Further bromination or chlorination using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst. It is important to note that the existing deactivating groups may hinder these reactions. google.com
The positions of the existing halogens and the directing effects of all substituents would need to be carefully considered to predict the outcome of these reactions.
Development of Chiral Derivatives via Asymmetric Synthesis
The benzylic position of this compound offers the potential for creating chiral centers. Asymmetric synthesis can be employed to produce enantiomerically enriched derivatives. For instance, chiral esters can be prepared from substituted tetrafluorobenzyl alcohols, and the resulting enantiomers can exhibit different biological activities. nih.gov The synthesis of chiral tertiary benzylic alcohols can be achieved through the addition of organometallic reagents to ketones bearing a stereogenic sulfoxide. nih.gov Furthermore, the stereoselective addition of nucleophiles to homochiral tricarbonyl(η6-o-trialkylsilylbenzaldehyde)chromium(0) complexes allows for the synthesis of alpha-substituted benzyl alcohols with high enantiomeric excesses. rsc.org
Elaboration into Polycyclic Systems
The functional groups on this compound can be utilized to construct more complex polycyclic frameworks. For example, benzyl alcohols can be used in multicomponent reactions to synthesize β-carbolines through a cascade of dehydrogenation, Pictet-Spengler cyclization, and aromatization. researchgate.net Substituted benzyl alcohols can also undergo acid-catalyzed condensation to form cyclic trimers like cyclotriveratrylenes, a class of molecular hosts. acgpubs.org Additionally, benzyl alcohols can serve as precursors for the in-situ generation of aldehydes, which can then participate in reactions to form heterocyclic derivatives such as 1,4-dihydropyridines and 3,4-dihydropyrimidin-2-(1H)-ones. nih.gov The synthesis of polycyclic aromatic hydrocarbons can also be approached via benzannulated enediynyl alcohols derived from benzyl alcohol precursors. wvu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
